Hexafluoropropylene oxide (HFPO) research focuses heavily on its synthesis and production methods. Studies investigate different catalysts and reaction conditions to improve selectivity and efficiency in its production. One such study explored the use of silver-impregnated gamma-alumina (Ag/γ-Al2O3) catalysts for HFPO synthesis, achieving a selectivity of 41.8% []. Further research investigates the influence of various parameters like catalyst type, solvent, temperature, and pressure on the synthesis process [].
Another area of research explores the oligomerization and polymerization of HFPO. Scientists investigate the formation of larger molecules (oligomers and polymers) from HFPO units. This research focuses on identifying suitable catalysts and solvents to control the reaction and obtain desired properties in the final product. Studies suggest that the type of amine catalyst and solvent significantly influence the oligomerization process, with temperature and pressure having a lesser impact []. Additionally, research explores the potential of HFPO oligomers as precursors for various fluorinated materials with unique chemical and thermal resistance properties [].
Hexafluoropropylene oxide is a colorless, odorless gas that serves as an important intermediate in industrial organofluorine chemistry. It is the epoxide of hexafluoropropylene and is primarily utilized as a monomer for the synthesis of fluoropolymers. This compound is produced through the oxidation of hexafluoropropylene, commonly using oxygen or other oxidants. Major manufacturers include DuPont and 3M, who use hexafluoropropylene oxide as a precursor for various applications, including lubricants like Krytox .
Hexafluoropropylene oxide is synthesized by oxidizing hexafluoropropylene with oxygen. The process typically involves treating the reaction product to remove impurities such as unreacted hexafluoropropylene, water, hydrogen fluoride, and other byproducts . Various methods have been developed to enhance yield and purity, including utilizing adsorbents like activated carbon during purification processes .
Hexafluoropropylene oxide has diverse applications:
Studies have indicated that hexafluoropropylene oxide interacts readily with nucleophiles due to its epoxide structure. This allows for various derivatives to be formed through ring-opening reactions. Additionally, interactions with Lewis acids lead to isomerization products such as hexafluoroacetone or pentafluoropropionyl fluoride . Research has also explored its reactivity with thiophenol and other compounds to create thioesters and other derivatives .
Hexafluoropropylene oxide shares similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound | Description | Unique Features |
---|---|---|
Hexafluoroacetone | A fluorinated ketone used in various chemical syntheses | More stable than hexafluoropropylene oxide |
Perfluoroalkyl ethers | Used in lubricants and surfactants | Often more stable but less reactive than HFPO |
Trifluoroacetyl fluoride | A reactive acyl fluoride used in organic synthesis | More reactive than HFPO; often used in acylation |
Perfluoroacetic acid | A strong acid used in organic reactions | Highly corrosive; different reactivity profile |
Hexafluoropropylene oxide stands out due to its unique epoxide structure that allows for specific polymerization and nucleophilic reactions while being a precursor for various fluorinated materials .
Hexafluoropropylene oxide (HFPO) was first synthesized in the 1950s through the oxidation of hexafluoropropylene (HFP), a fluorinated alkene. Early methods employed halogen-based oxidants like sodium hypochlorite in biphasic systems to achieve epoxidation, but these processes faced challenges in yield and selectivity. Breakthroughs in the 1960s, such as the development of pressure-driven oxidation with oxygen, improved efficiency and scalability. By the 1970s, industrial production methods were standardized, with companies like DuPont (now Chemours) and 3M pioneering large-scale applications.
HFPO’s commercial viability surged with its adoption in perfluoropolyether (PFPE) lubricants, such as DuPont’s Krytox™, which became critical for aerospace and automotive systems due to their non-flammability and thermal resilience. The compound’s role expanded further in the 21st century as a replacement for phased-out perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing.
HFPO is a linchpin in synthesizing fluorinated compounds, owing to its reactive epoxide ring and trifluoromethyl groups. Key applications include:
Its unique electronic structure—characterized by strong carbon-fluorine bonds and electron-deficient epoxide oxygen—enables tailored reactivity, making HFPO indispensable for designing advanced fluorinated materials.
HFPO belongs to the perfluoroalkyl ethers (PFAEs), a subclass of per- and polyfluoroalkyl substances (PFAS) distinguished by ether linkages in their carbon-fluorine backbone. Unlike linear PFAS such as PFOA, HFPO’s cyclic structure and ether groups reduce bioaccumulation potential while retaining desirable physicochemical properties.
Property | HFPO | PFOA |
---|---|---|
Structure | Cyclic ether | Linear carboxylic acid |
Persistence | Moderate | High |
Primary Use | Fluoropolymer synthesis | Surfactant |
Environmental Mobility | Low | High |
This structural distinction positions HFPO as a "shorter-chain" alternative in regulatory frameworks targeting PFAS phase-outs.
The global HFPO market has grown steadily, driven by demand for fluoropolymers in electronics, energy, and automotive sectors. Valued at $350 million in 2024, projections estimate a compound annual growth rate (CAGR) of 6.5%, reaching $600 million by 2033.
Region | Market Share (2024) | Growth Focus |
---|---|---|
Asia-Pacific | 45% | Industrial fluoropolymers |
North America | 30% | High-performance lubes |
Europe | 20% | Green chemistry R&D |
Recent innovations, such as HFPO-based refrigerants with low global warming potential (GWP), underscore its role in sustainable industrial transitions.
Hexafluoropropylene oxide is a fluorinated organic compound with the molecular formula C₃F₆O [1]. The compound features a three-membered epoxide ring with trifluoromethyl (CF₃) and fluorine (F) substituents, creating a unique structural arrangement that influences its chemical behavior [2]. The molecular structure consists of a strained three-membered epoxide ring with perfluorinated substituents, which contributes to its high reactivity in certain chemical environments [3].
The bond lengths in hexafluoropropylene oxide follow typical patterns for fluorinated compounds: carbon-fluorine (C-F) bonds range from 1.32 to 1.38 Å, carbon-carbon (C-C) bonds measure between 1.46 and 1.54 Å, and carbon-oxygen (C-O) bonds span 1.42 to 1.46 Å [4]. The bond angles reflect the strained nature of the epoxide ring, with the C-O-C angle measuring approximately 60°, while F-C-F and C-C-F angles are approximately 108° and 110°, respectively [5].
The molecular geometry around the carbon atoms exhibits a distorted tetrahedral arrangement due to the influence of the electronegative fluorine atoms and the constraints of the three-membered ring [6]. Hexafluoropropylene oxide belongs to the C₁ point group, indicating the absence of symmetry elements [7]. The compound possesses a dipole moment of approximately 1.8-2.0 Debye, which influences its interactions with other molecules [8].
At the electronic level, the molecular orbitals of hexafluoropropylene oxide show significant π-character in the carbon-oxygen bonds of the epoxide ring [9]. The highly electronegative fluorine atoms create electron-deficient carbon centers, which contributes to the compound's reactivity profile, particularly toward nucleophilic attack [10] [11].
Hexafluoropropylene oxide is a colorless gas under standard conditions, with distinct physical properties that determine its behavior in various applications [1] [3]. The following table summarizes the key physical constants and state properties of this compound:
Property | Value |
---|---|
Chemical Formula | C₃F₆O |
Molecular Weight | 166.02 g/mol |
Appearance | Colorless gas |
Density (25°C) | 1300 kg/m³ (1.3 g/cm³) |
Melting Point | -144°C (129 K) |
Boiling Point (1 atm) | -27°C (-17°F) |
Critical Temperature | 86°C (186.8°F) |
Critical Pressure | 2896 kPa (420 psia) |
Critical Density | 0.59 g/cm³ |
Vapor Pressure (25°C) | 660-682 kPa (96-98.9 psia) |
Water Solubility (22.7°C) | 16.3 μg/L |
LogP (25°C) | 1.72 |
Flammability Limits | None |
These physical properties highlight the volatile nature of hexafluoropropylene oxide and its behavior as a pressurized liquid when stored [2] [4]. The compound's low boiling point and high vapor pressure at room temperature necessitate special handling and storage considerations [5].
The thermodynamic parameters of hexafluoropropylene oxide provide crucial information about its energetic properties and behavior under various conditions [6]. These parameters are essential for understanding the compound's stability, reactivity, and phase behavior [7].
Parameter | Value | Source |
---|---|---|
Standard Gibbs Free Energy of Formation (ΔfG°) | -1235.70 kJ/mol | Joback Calculated Property |
Enthalpy of Formation (ΔfH° gas) | -1339.72 kJ/mol | Joback Calculated Property |
Enthalpy of Fusion (ΔfusH°) | 9.18 kJ/mol | Joback Calculated Property |
Enthalpy of Vaporization (ΔvapH°) | 17.89 kJ/mol | Joback Calculated Property |
Heat of Vaporization (at NBP) | 21.8 kJ/mol | Experimental Data |
Liquid Heat Capacity (25°C) | 172 J/(mol·K) (estimated) | Calculated Value |
Vapor Heat Capacity (25°C) | 138 J/(mol·K) | Experimental Data |
The negative values for the standard Gibbs free energy of formation and enthalpy of formation indicate that hexafluoropropylene oxide is thermodynamically stable relative to its constituent elements in their standard states [8] [9]. The enthalpy of vaporization and fusion values reflect the energy required for phase transitions, which are relatively low compared to non-fluorinated analogues due to the weak intermolecular forces between perfluorinated molecules [10].
Hexafluoropropylene oxide exhibits distinct phase transition behavior characterized by its low melting and boiling points [1]. The compound transitions from solid to liquid at -144°C (129 K) with an enthalpy change of 9.18 kJ/mol, representing an endothermic process [2] [3]. The liquid-to-gas transition occurs at -27°C (246 K) under standard atmospheric pressure (101.3 kPa), with an associated enthalpy change of 21.8 kJ/mol [4].
The critical point of hexafluoropropylene oxide is reached at 86°C (359 K) and 2896 kPa (420 psia), beyond which no distinction exists between liquid and gas phases [5]. The triple point, where solid, liquid, and gas phases coexist, is not well characterized in the literature for this compound [6].
Phase Transition | Temperature | Pressure | Enthalpy Change | Notes |
---|---|---|---|---|
Solid to Liquid (Melting) | -144°C (129 K) | Not applicable | 9.18 kJ/mol | Endothermic process |
Liquid to Gas (Boiling) | -27°C (246 K) at 1 atm | 101.3 kPa (1 atm) | 21.8 kJ/mol | Endothermic process |
Critical Point | 86°C (359 K) | 2896 kPa (420 psia) | Not applicable | Beyond this point, no distinction between liquid and gas phases |
Triple Point | Not well characterized | Not well characterized | Not applicable | Coexistence of solid, liquid, and gas phases |
In its solid phase (below -144°C), hexafluoropropylene oxide adopts a crystalline structure [7]. Between -144°C and -27°C at atmospheric pressure, it exists as a liquid and is typically stored as a pressurized liquid for industrial applications [8]. Above its boiling point of -27°C at atmospheric pressure, it behaves as a non-ideal gas with properties influenced by its molecular structure and intermolecular forces [9] [10].
The vapor pressure equilibria of hexafluoropropylene oxide are critical for understanding its behavior during storage, handling, and industrial applications [1]. The compound exhibits a relatively high vapor pressure at ambient temperatures, which increases significantly with temperature [2] [3].
Temperature (°C) | Absolute Pressure (kPa) |
---|---|
-20 | 200 |
0 | 300 |
20 | 500 |
40 | 660 |
60 | 800 |
80 | 1000 |
The vapor pressure of hexafluoropropylene oxide at 25°C ranges from 660 to 682 kPa (96-98.9 psia), indicating its highly volatile nature at room temperature [4] [5]. This high vapor pressure necessitates storage in pressure-rated containers and careful handling to prevent rapid vaporization [6].
The vapor pressure equilibrium curve for hexafluoropropylene oxide follows the expected exponential relationship with temperature, as described by the Clausius-Clapeyron equation [7]. This relationship is particularly important for industrial applications where temperature control is essential for maintaining the compound in the desired phase [8] [9].
Spectroscopic analysis provides valuable insights into the molecular structure and bonding characteristics of hexafluoropropylene oxide [1]. Various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, have been employed to elucidate the structural features of this compound [2] [3].
The infrared spectrum of hexafluoropropylene oxide exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the compound [4]. These spectral features serve as diagnostic tools for identifying the compound and confirming its structural integrity [5].
Characteristic | Value/Range | Notes |
---|---|---|
C-F stretching vibrations | 1000-1400 cm⁻¹ | Strong intensity bands |
C-O-C epoxide ring vibrations | 800-900 cm⁻¹ | Medium intensity bands |
CF₃ symmetric stretching | 1250-1300 cm⁻¹ | Characteristic of perfluorinated compounds |
CF₃ asymmetric stretching | 1100-1200 cm⁻¹ | Multiple bands due to coupling |
Epoxide ring breathing | ~950 cm⁻¹ | Diagnostic for epoxide structure |
The strong absorption bands in the 1000-1400 cm⁻¹ region are attributed to carbon-fluorine stretching vibrations, which are characteristic of perfluorinated compounds [6] [7]. The epoxide ring structure gives rise to medium-intensity bands in the 800-900 cm⁻¹ region, corresponding to carbon-oxygen-carbon vibrations [8]. The trifluoromethyl group exhibits symmetric stretching vibrations at 1250-1300 cm⁻¹ and asymmetric stretching vibrations at 1100-1200 cm⁻¹, often appearing as multiple bands due to vibrational coupling [9] [10]. The epoxide ring breathing mode, observed at approximately 950 cm⁻¹, serves as a diagnostic feature for confirming the presence of the three-membered epoxide ring structure [11].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the electronic environment of atoms within hexafluoropropylene oxide, offering insights into its molecular structure and bonding characteristics [1] [2]. Both fluorine-19 (¹⁹F) and carbon-13 (¹³C) NMR spectroscopy have been employed to study this compound [3].
The ¹⁹F NMR spectrum of hexafluoropropylene oxide reveals distinct resonance signals corresponding to the different fluorine environments within the molecule [4]:
Characteristic | Value/Range | Notes |
---|---|---|
CF₃ group | -70 to -85 ppm | Typically appears as multiplet |
CF₂ group | -90 to -95 ppm | Complex splitting pattern |
CF group | -145 to -150 ppm | Highly deshielded |
The trifluoromethyl (CF₃) group typically produces signals in the range of -70 to -85 ppm, often appearing as a multiplet due to coupling with adjacent fluorine and carbon nuclei [5] [6]. The difluoromethylene (CF₂) group exhibits resonances between -90 and -95 ppm with complex splitting patterns resulting from multiple coupling interactions [7]. The monofluoromethine (CF) group gives rise to highly deshielded signals in the range of -145 to -150 ppm, reflecting the unique electronic environment of this fluorine atom [8] [9].
The ¹³C NMR spectrum of hexafluoropropylene oxide provides complementary structural information [10]:
Characteristic | Value/Range | Notes |
---|---|---|
CF₃ carbon | 115-118 ppm (q) | Quartet due to F coupling |
CF₂ carbon | 102-106 ppm (t) | Triplet due to F coupling |
CF carbon | 80-85 ppm (d) | Doublet due to F coupling |
The carbon atom of the trifluoromethyl group resonates at 115-118 ppm, appearing as a quartet due to coupling with three equivalent fluorine atoms [11]. The carbon of the difluoromethylene group produces a triplet at 102-106 ppm resulting from coupling with two fluorine atoms [1]. The monofluoromethine carbon gives rise to a doublet at 80-85 ppm due to coupling with a single fluorine atom [2] [3].
Hexafluoropropylene oxide belongs to a class of fluorinated epoxides with distinct properties that differentiate them from their non-fluorinated counterparts [4]. Comparing hexafluoropropylene oxide with other fluorinated and non-fluorinated epoxides provides valuable insights into the influence of fluorination on physicochemical properties [5].
Property | Hexafluoropropylene Oxide | Tetrafluoroethylene Oxide | Propylene Oxide | Epifluorohydrin |
---|---|---|---|---|
Chemical Formula | C₃F₆O | C₂F₄O | C₃H₆O | C₃H₅FO |
Molecular Weight (g/mol) | 166.02 | 116.02 | 58.08 | 76.07 |
Boiling Point (°C) | -27 | -36 | 34 | 80 |
Melting Point (°C) | -144 | -156 | -112 | -71 |
Vapor Pressure at 25°C (kPa) | 660-682 | ~800 | 59 | 8.4 |
Stability | Unstable above 150°C, rearranges to hexafluoroacetone | Highly unstable, decomposes to trifluoroacetyl fluoride | Stable under normal conditions | Moderate stability |
Key Applications | Fluoropolymer production, perfluorinated polyethers | Limited due to instability | Polyurethane foams, propylene glycol | Specialty epoxy resins, fluorinated intermediates |
The comparison reveals several trends related to fluorination [6]. Fully fluorinated epoxides (hexafluoropropylene oxide and tetrafluoroethylene oxide) exhibit significantly lower boiling points and higher vapor pressures compared to their non-fluorinated or partially fluorinated counterparts [7]. This trend reflects the weaker intermolecular forces between perfluorinated molecules due to the low polarizability of the carbon-fluorine bond [8].
Thermal stability decreases with increasing fluorination, with tetrafluoroethylene oxide being the least stable [9]. This decreased stability is attributed to the electron-withdrawing effect of fluorine atoms, which weakens certain bonds within the molecule and facilitates decomposition or rearrangement reactions [10]. Hexafluoropropylene oxide, while more stable than tetrafluoroethylene oxide, still exhibits limited thermal stability compared to propylene oxide [11].
The reactivity patterns also differ significantly [1]. Fluorinated epoxides tend to undergo nucleophilic attack at the more substituted carbon atom, contrary to the regioselectivity observed in non-fluorinated epoxides [2]. This abnormal regioselectivity in hexafluoropropylene oxide is attributed to the electron-withdrawing effect of the trifluoromethyl group and the strengthening of the carbon-oxygen bond by negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding carbon-fluorine orbital [3].
Compressed Gas;Acute Toxic;Irritant;Health Hazard